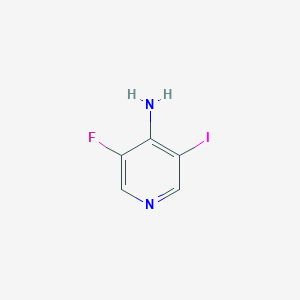

3-Fluoro-5-iodopyridin-4-amine

Vue d'ensemble

Description

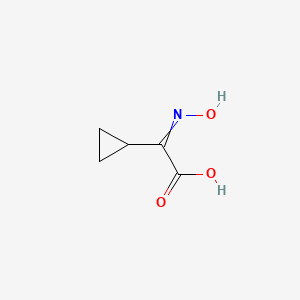

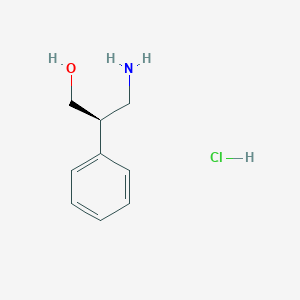

3-Fluoro-5-iodopyridin-4-amine is a chemical compound with the molecular formula C5H4FIN2 . It is a yellow to brown solid and is used in various research applications .

Molecular Structure Analysis

The molecular weight of 3-Fluoro-5-iodopyridin-4-amine is 238 g/mol . The InChI code for this compound is 1S/C5H4FIN2/c6-4-1-3 (7)2-9-5 (4)8/h1-2H, (H2,8,9) and the InChI key is XPNGNBJTVDMHEA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Fluoro-5-iodopyridin-4-amine is a yellow to brown solid . The compound is shipped at room temperature .Applications De Recherche Scientifique

1. Catalytic Amination Processes

3-Fluoro-5-iodopyridin-4-amine is utilized in catalytic amination processes. A study by Koley, Schnürch, and Mihovilovic (2010) demonstrates its use in the selective C-N cross-coupling reactions. This process is significant due to its efficiency under microwave conditions and the reduced requirement for base equivalents, indicating its potential in developing more efficient synthesis methods for complex molecules (Koley, Schnürch, & Mihovilovic, 2010).

2. Synthesis of Functionalized Pyridines

The compound is also instrumental in the synthesis of functionalized pyridines, as demonstrated by Wu et al. (2022). Their research outlines the synthesis of pentasubstituted pyridines using 3-Fluoro-5-iodopyridin-4-amine, highlighting its role in creating valuable building blocks in medicinal chemistry (Wu et al., 2022).

3. Aminocarbonylation Reactions

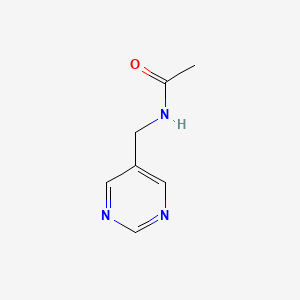

Another significant application is in aminocarbonylation reactions. Takács et al. (2007) have utilized 3-Fluoro-5-iodopyridin-4-amine in palladium-catalyzed aminocarbonylation to synthesize N-substituted nicotinamides, which are of potential biological importance. This showcases the compound's versatility in creating complex biological molecules (Takács, Jakab, Petz, & Kollár, 2007).

4. Synthesis of Novel Herbicides

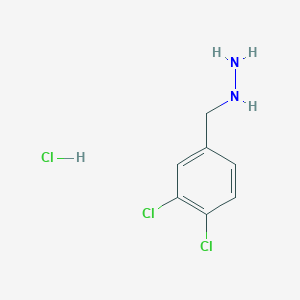

Furthermore, 3-Fluoro-5-iodopyridin-4-amine plays a role in the synthesis of novel herbicides. Johnson et al. (2015) describe its use in the synthesis of fluoropicolinate herbicides, providing new pathways for the development of agricultural chemicals (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

5. Displacement Reactions in Aromatic Systems

Lastly, 3-Fluoro-5-iodopyridin-4-amine is used in displacement reactions in aromatic systems, as explored by Brewis et al. (1974). Their study provides insights into the kinetics of these reactions, which are crucial for understanding the reactivity of such compounds in various chemical processes (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Safety and Hazards

The safety information for 3-Fluoro-5-iodopyridin-4-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Similar compounds like 4-iodo-3-pyridinamine have been used in various chemical reactions , suggesting that 3-Fluoro-5-iodopyridin-4-amine might also interact with a variety of biological targets.

Mode of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications, suggesting that they might interact with multiple biochemical pathways .

Result of Action

Fluoropyridines are known to have potential as imaging agents for various biological applications , suggesting that they might have significant molecular and cellular effects.

Action Environment

It is generally recommended to keep similar compounds in a dark place, sealed, and at room temperature .

Propriétés

IUPAC Name |

3-fluoro-5-iodopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHONSWNPIKPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)I)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-iodopyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)

![3-[(4-Chlorophenyl)sulfonyl]azetidine hydrochloride](/img/structure/B1403688.png)

![Methyl 2-methoxy-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B1403689.png)

![5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1403691.png)

![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)

![2-tert-Butyloxycarbonylaminomethyl-[5-(4-methoxyphenyl)-[1,3,4]oxadiazole](/img/structure/B1403699.png)

![Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1403703.png)